Lysine-iodosalicylyl-methotrexate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysine-iodosalicylyl-methotrexate, also known as LIMT, is a novel compound that has gained attention in the scientific community due to its potential use in cancer treatment. LIMT is a derivative of methotrexate, which is a commonly used chemotherapy drug. However, LIMT has been modified to increase its effectiveness and reduce its toxicity.
Wirkmechanismus
Lysine-iodosalicylyl-methotrexate works by inhibiting dihydrofolate reductase, an enzyme that is necessary for the synthesis of DNA. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, which is a significant advantage over traditional chemotherapy drugs. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in treating certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Lysine-iodosalicylyl-methotrexate in lab experiments is its increased solubility and stability compared to methotrexate. Additionally, this compound has been shown to be effective against cancer stem cells, which are often resistant to traditional chemotherapy drugs. However, one limitation of using this compound in lab experiments is the lack of clinical data on its effectiveness and safety in humans.
Zukünftige Richtungen
There are several potential future directions for research on Lysine-iodosalicylyl-methotrexate. One area of research could focus on optimizing the synthesis method to increase the yield and purity of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in humans. Finally, future research could explore the potential use of this compound in combination with other chemotherapy drugs or immunotherapy agents.
Synthesemethoden
Lysine-iodosalicylyl-methotrexate can be synthesized through a multi-step process that involves the reaction of methotrexate with lysine and iodosalicylic acid. The resulting compound has increased solubility and stability compared to methotrexate.
Wissenschaftliche Forschungsanwendungen
Lysine-iodosalicylyl-methotrexate has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound is effective against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to be effective against cancer stem cells, which are a subset of cancer cells that are resistant to traditional chemotherapy drugs.
Eigenschaften
CAS-Nummer |
108919-01-3 |
---|---|
Molekularformel |
C28H29IN12O5 |
Molekulargewicht |
738.5 g/mol |
IUPAC-Name |
(2S)-6-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H29IN12O5/c1-41(13-15-12-34-24-22(35-15)23(30)37-28(31)38-24)16-7-5-14(6-8-16)25(43)36-19(27(45)46)4-2-3-9-33-26(44)17-10-18(29)20(39-40-32)11-21(17)42/h5-8,10-12,19,42H,2-4,9,13H2,1H3,(H,33,44)(H,36,43)(H,45,46)(H4,30,31,34,37,38)/t19-/m0/s1/i29-2 |
InChI-Schlüssel |
UUWWSJGDUVBELF-PDXBUTOOSA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |
Andere CAS-Nummern |
108919-01-3 |
Synonyme |
lysine-iodosalicylyl-methotrexate N(alpha)-(4-amino-4-deoxy-10-methylpteroyl)-N(epsilon)-(4-azido-5-iodosalicylyl)lysine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.